N-[4-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE
Overview
Description
N-[4-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound with a unique structure that combines an adamantane core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core is then functionalized with the necessary groups through a series of reactions, including cyclization and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[4-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with different functional groups and properties.
Other adamantane derivatives: Compounds with similar core structures but different functional groups, leading to varied properties and applications.
Uniqueness
N-[4-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-1,2,5-OXADIAZOL-3-YL]-1-ADAMANTANECARBOXAMIDE is unique due to its combination of an adamantane core with multiple functional groups, providing a versatile platform for various chemical and biological applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-1,2,5-oxadiazol-3-yl]adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c26-18-14-3-1-2-4-15(14)19(27)25(18)17-16(23-29-24-17)22-20(28)21-8-11-5-12(9-21)7-13(6-11)10-21/h11-15H,1-10H2,(H,22,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXLRZUIQVMITI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=NON=C3NC(=O)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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